molecular formula C9H13FO B12847992 2-Allyl-6-fluorocyclohexan-1-one

2-Allyl-6-fluorocyclohexan-1-one

Cat. No.: B12847992
M. Wt: 156.20 g/mol
InChI Key: RIDRSQFKFUVHEL-UHFFFAOYSA-N
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Description

2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Allylation of 2-Fluorocyclohexanone

      Starting Material: 2-Fluorocyclohexanone

      Reagents: Allyl bromide, base (e.g., potassium carbonate)

      Solvent: Acetone or DMF (Dimethylformamide)

      Conditions: Reflux for several hours

      Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.

  • Industrial Production Methods

      Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.

      Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.

      Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature or slightly elevated temperatures

      Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Room temperature or under UV light

      Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.

Medicine

    Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-Allyl-6-fluorocyclohexan

Properties

Molecular Formula

C9H13FO

Molecular Weight

156.20 g/mol

IUPAC Name

2-fluoro-6-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2

InChI Key

RIDRSQFKFUVHEL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC(C1=O)F

Origin of Product

United States

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